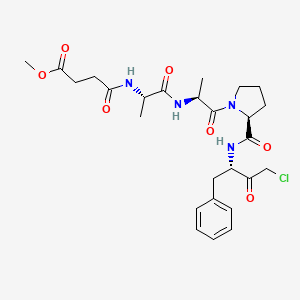
MeOSuc-AAPF-CMK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl involves the sequential coupling of amino acids followed by the introduction of the chloromethyl ketone group. The general sequence is as follows:
Coupling of Amino Acids: The amino acids alanine, alanine, proline, and phenylalanine are sequentially coupled using standard peptide synthesis techniques.
Introduction of Chloromethyl Ketone Group: The tetrapeptide is then reacted with chloromethyl ketone to introduce the chloromethyl ketone group at the C-terminal end.
Industrial Production Methods
Industrial production of MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Amino Acids: Large-scale synthesis of the required amino acids.
Automated Peptide Synthesis: Use of automated peptide synthesizers to couple the amino acids.
Purification: Purification of the final product using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97%.
Chemical Reactions Analysis
Types of Reactions
MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis Reactions: These reactions can occur in aqueous solutions, often under acidic or basic conditions.
Major Products
Substitution Reactions: The major products are the substituted derivatives of the tetrapeptide.
Hydrolysis Reactions: The major products are the corresponding carboxylic acids and amines.
Scientific Research Applications
MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl has a wide range of applications in scientific research:
Mechanism of Action
MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl exerts its effects by irreversibly binding to the active site of proteinase K. The chloromethyl ketone group reacts with the serine residue in the active site, forming a covalent bond and thereby inhibiting the enzyme’s activity . This mechanism prevents the degradation of target proteins, making it a valuable tool in enzymatic studies .
Comparison with Similar Compounds
Similar Compounds
MeOSuc-AAPV-CMK: Another tetrapeptidyl chloromethyl ketone compound that inhibits proteinase K but is less potent than MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl.
Elastase Inhibitor III: Inhibits elastase and other proteases but has a different amino acid sequence.
Uniqueness
MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl is unique due to its high potency and specificity for proteinase K. It is more effective than similar compounds like MeOSuc-AAPV-CMK in preventing the degradation of proteins .
Properties
Molecular Formula |
C26H35ClN4O7 |
|---|---|
Molecular Weight |
551.0 g/mol |
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C26H35ClN4O7/c1-16(28-22(33)11-12-23(34)38-3)24(35)29-17(2)26(37)31-13-7-10-20(31)25(36)30-19(21(32)15-27)14-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-20H,7,10-15H2,1-3H3,(H,28,33)(H,29,35)(H,30,36)/t16-,17-,19-,20-/m0/s1 |
InChI Key |
JAUSHYPNDJVUHD-ZULIPRJHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



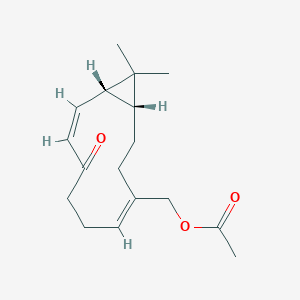
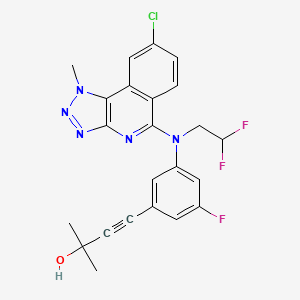
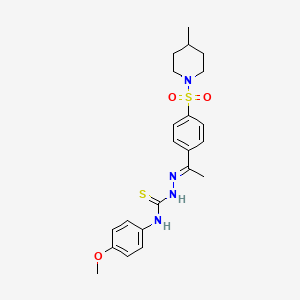
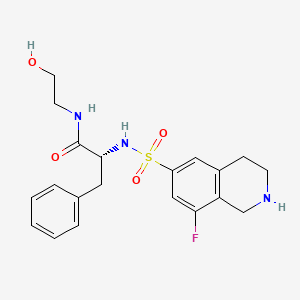
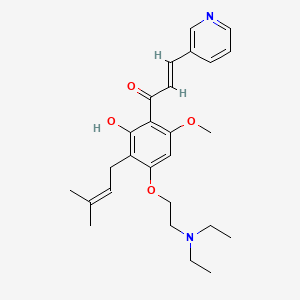


![1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12384788.png)
![N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine](/img/structure/B12384792.png)
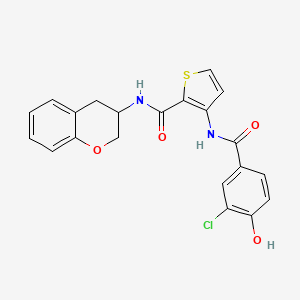
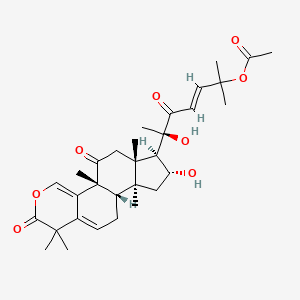
![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)

